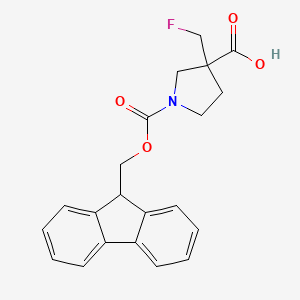

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoromethyl group, and a pyrrolidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.

Attachment of the Fmoc Group: The Fmoc group is usually introduced through a reaction with Fmoc chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as amines or ethers.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.

Biology: May be used in the study of enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects amino acids from unwanted reactions, allowing for selective deprotection and coupling. The fluoromethyl group may influence the compound’s reactivity and interactions with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidine-3-carboxylic acid: Lacks the fluoromethyl group, which may affect its reactivity and applications.

3-(Fluoromethyl)pyrrolidine-3-carboxylic acid: Lacks the Fmoc group, making it less suitable for use in peptide synthesis.

Uniqueness

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the Fmoc protecting group and the fluoromethyl group. This combination of functional groups provides distinct reactivity and versatility in various chemical and biological applications.

Actividad Biológica

1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid, commonly referred to as Fmoc-FmPCA, is a compound that exhibits significant biological activity due to its unique structural components. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure

Fmoc-FmPCA features a pyrrolidine ring with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluoromethyl substituent. This configuration enhances its lipophilicity and influences its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of Fmoc-FmPCA demonstrate substantial antimicrobial properties. For instance, certain structural analogs have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development.

Neuroprotective Effects

Studies have explored the neuroprotective potential of Fmoc-FmPCA derivatives against neurodegenerative diseases. Some compounds in this class have exhibited the ability to modulate pathways associated with neuronal survival and inflammation, indicating their promise in treating conditions such as Alzheimer's disease .

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory responses. Research suggests that Fmoc-FmPCA can influence cytokine production and immune cell activation, which could be beneficial in managing inflammatory diseases .

The biological activity of Fmoc-FmPCA is largely attributed to its structural components. The Fmoc group protects the amino functionality, allowing selective reactions at other sites while enhancing the compound's stability and reactivity. The fluoromethyl group is thought to interact with specific molecular targets, potentially influencing enzyme activity or receptor binding .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of Fmoc-FmPCA. Modifications to either the fluorenyl or pyrrolidine portions can lead to enhanced or diminished biological effects. For example, varying the substituents on the pyrrolidine ring has been shown to significantly alter antimicrobial potency and neuroprotective effects .

Case Studies

Several studies have investigated the efficacy of Fmoc-FmPCA derivatives:

- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that specific derivatives exhibited up to 70% inhibition against Staphylococcus aureus, highlighting their potential as new antimicrobial agents.

- Neuroprotection : In vitro assays revealed that certain analogs could reduce neuronal apoptosis induced by oxidative stress by over 50%, suggesting their utility in neuroprotective therapies .

- Anti-inflammatory Response : Experimental models showed that Fmoc-FmPCA could decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%, indicating its potential role in treating inflammatory disorders .

Applications

Given its diverse biological activities, Fmoc-FmPCA holds promise for various applications:

- Drug Development : As a scaffold for designing new therapeutic agents targeting bacterial infections and neurodegenerative diseases.

- Biological Research : Utilized in studies focusing on enzyme-substrate interactions and protein folding mechanisms.

- Pharmaceutical Industry : Potential precursor for synthesizing specialty chemicals and biologically active compounds.

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(fluoromethyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO4/c22-12-21(19(24)25)9-10-23(13-21)20(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNKMJQYPMMPZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(CF)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.